3,5-dimethyl-N-(3-phenylpropyl)benzamide is an organic compound belonging to the class of benzamides. It features a benzene ring substituted at the 3 and 5 positions with methyl groups, and at the nitrogen of the amide group, it is substituted with a 3-phenylpropyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, often involving specific precursors and reaction conditions tailored to achieve high yields and purity.
3,5-dimethyl-N-(3-phenylpropyl)benzamide can be classified as:
The synthesis of 3,5-dimethyl-N-(3-phenylpropyl)benzamide typically involves:
The reaction conditions can be optimized for yield and purity by adjusting factors such as temperature, solvent choice, and concentration of reactants. Continuous flow methods may also be utilized in industrial settings for efficiency.
The molecular structure of 3,5-dimethyl-N-(3-phenylpropyl)benzamide can be represented with the following molecular data:
Property | Value |
---|---|
Molecular Formula | C16H19NO |
Molecular Weight | 257.33 g/mol |
IUPAC Name | 3,5-dimethyl-N-(3-phenylpropyl)benzamide |
InChI Key | RBHSGHNFZBWAKY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1C(=O)NCCCCC2=CC=CC=C2)C)C |
This structure highlights the presence of two methyl groups on the benzene ring and a phenylpropyl substituent on the nitrogen atom.
3,5-dimethyl-N-(3-phenylpropyl)benzamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,5-dimethyl-N-(3-phenylpropyl)benzamide involves its interaction with biological targets, potentially modulating enzyme activity or receptor binding. This compound may exhibit biological activities that could lead to therapeutic effects, such as anti-inflammatory or analgesic properties.
Research indicates that compounds with similar structures have shown promise in inhibiting specific pathways involved in disease processes, suggesting potential therapeutic applications.
3,5-dimethyl-N-(3-phenylpropyl)benzamide has several applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2